8-Aminoquinoline-5,6-dione

DNA repair TDP2 inhibition Cancer chemotherapy

8-Aminoquinoline-5,6-dione (CAS 49797-49-1) is a heterocyclic ortho-quinone belonging to the 5,6-quinolinedione class, with an amino substituent at the 8-position of the quinoline ring. It has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 49797-49-1
Cat. No. B3352597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinoline-5,6-dione
CAS49797-49-1
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=O)C2=O)N)N=C1
InChIInChI=1S/C9H6N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4H,10H2
InChIKeyWIPMQCOMGHCENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinoline-5,6-dione (CAS 49797-49-1): Structural and Physicochemical Baseline for Procurement Decisions


8-Aminoquinoline-5,6-dione (CAS 49797-49-1) is a heterocyclic ortho-quinone belonging to the 5,6-quinolinedione class, with an amino substituent at the 8-position of the quinoline ring [1]. It has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol [1]. The compound is characterized by a computed XLogP3 of -0.5 and a topological polar surface area of 73.1 Ų, indicating moderate hydrophilicity and hydrogen-bonding capacity conferred by the ortho-quinone and primary amine functionalities [1]. The quinoline-5,6-dione core is a privileged scaffold in medicinal chemistry, historically investigated as a putative active metabolite of 8-aminoquinoline antimalarials [2].

Why 8-Aminoquinoline-5,6-dione Cannot Be Assumed Interchangeable with Other Quinoline-5,6-diones or 8-Aminoquinoline Derivatives


The ortho-quinone (5,6-dione) arrangement in this compound produces a distinct redox profile, metal-chelating geometry, and biological target engagement pattern that cannot be replicated by para-quinone (5,8-dione) isomers or non-quinone 8-aminoquinolines. Structurally, replacement with 8-aminoquinoline eliminates the electron-accepting quinone moiety, abolishing redox-cycling capacity and interactions with quinone-binding pockets. Substitution with chlorinated analogs such as 8-amino-7-chloro-5,6-quinolinedione alters both steric and electronic properties at the C7 position, which in the parent 8-aminoquinoline-5,6-dione is fully available for electrophilic substitution or further derivatization [1]. Systematic evaluation of 25 derivatives in the 8-amino-5,6-quinolinedione series has demonstrated that substitution patterns significantly modulate biological outcomes, confirming that in-class substitution without quantitative justification carries a high risk of activity loss or selectivity inversion [1].

Quantitative Differentiation Evidence for 8-Aminoquinoline-5,6-dione Against Closest Analogs


Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibitory Activity: Moderate Potency as a Scaffold Starting Point

8-Aminoquinoline-5,6-dione was identified as an inhibitor of human Tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC₅₀ of 5.99 μM (5986 nM) in a biochemical absorbance-based high-throughput dose-response assay [1]. In comparison, the optimized isoxazolo[4,5-g]quinoline-4,9-dione derivative (compound 70) from a dedicated medicinal chemistry program exhibited an IC₅₀ of 0.46 ± 0.15 μM against the same target [2]. While the 8-amino-substituted ortho-quinoline dione is approximately 13-fold less potent than the best-in-field isoxazolo-fused analog, its unsubstituted C7 position and primary amine handle offer synthetic tractability for hit-to-lead optimization that the more complex fused-ring systems lack.

DNA repair TDP2 inhibition Cancer chemotherapy

Lens Epithelium-Derived Growth Factor p75 (LEDGF/p75) Binding Affinity: A Potential Anti-HIV Integration Target

In a high-throughput screen for inhibitors of the LEDGF/p75 interaction, 8-aminoquinoline-5,6-dione demonstrated an IC₅₀ of 2.14 μM (2140 nM) [1]. LEDGF/p75 is a cellular cofactor essential for HIV-1 integrase chromatin tethering, making it a validated antiviral target. By comparison, the non-quinone 8-aminoquinoline scaffold (8-AQ) has not been reported as an LEDGF/p75 ligand, highlighting a potentially unique biological activity profile conferred by the quinone moiety. Notably, the compound's activity at LEDGF/p75 (2.14 μM) is marginally superior to its TDP2 inhibition (5.99 μM), suggesting a modest selectivity preference for this protein-protein interaction target.

HIV integrase LEDGF/p75 antiviral

Ortho-Quinone versus Para-Quinone Scaffold: Class-Level Advantage in Reverse Transcriptase Inhibition

In a systematic structure-activity study of 107 heterocyclic quinones, Inouye et al. demonstrated that o-quinoline quinones (i.e., 5,6-quinolinedione derivatives) are consistently more potent inhibitors of avian myeloblastosis virus reverse transcriptase (AMV-RT) than p-quinoline quinones (5,8-quinolinedione derivatives) [1]. While the study did not report an explicit IC₅₀ for the 8-amino-substituted derivative, the class-level SAR establishes that the ortho-quinone geometry of the 5,6-dione scaffold is functionally superior to the para-quinone 5,8-dione isomer for AMV-RT inhibition. Within the o-quinoline quinone series, 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione achieved an ID₅₀ of 16 μg/mL against L5178Y cell growth, contextualizing the potency range achievable within this chemotype [2].

reverse transcriptase antiviral quinone redox

Absence of Antimalarial Activity: Negative Differentiation from Clinical 8-Aminoquinolines

Evaluation of 8-aminoquinoline-5,6-dione and related analogs against multiple Plasmodium species—including rodent malaria (P. berghei), avian malaria (P. gallinaceum), and mosquito stages—demonstrated no significant antimalarial activity [1]. This stands in contrast to clinical 8-aminoquinoline antimalarials such as primaquine and tafenoquine, which derive their tissue schizontocidal activity from metabolic activation of the 8-amino-6-methoxyquinoline core. The absence of antimalarial efficacy in the 5,6-dione derivative confirms that the quinone oxidation state abolishes the antiplasmodial pharmacophore, making this compound unsuitable for direct antimalarial repurposing but potentially advantageous for applications where antimalarial activity and its associated hemolytic toxicity risks are undesirable.

antimalarial antiplasmodial selectivity profiling

Computed Hydrophilicity Advantage Over Non-Quinone 8-Aminoquinolines

The computed XLogP3 value for 8-aminoquinoline-5,6-dione is -0.5 [1], reflecting the polarizing effect of the 5,6-dione moiety. In comparison, the parent 8-aminoquinoline (CAS 578-66-5) has a computed XLogP3 of approximately +1.6 [2], a difference of approximately 2.1 log units. This substantial polarity shift translates to predicted aqueous solubility improvement of roughly two orders of magnitude based on the Hansch-Fujita relationship. The topological polar surface area (TPSA) of 73.1 Ų for the dione derivative also exceeds the 38.9 Ų of unsubstituted 8-aminoquinoline, indicating enhanced hydrogen-bonding capacity that may facilitate target engagement in polar binding pockets.

physicochemical properties solubility drug-likeness

MSRA Protein Interaction: Negative Selectivity Evidence Against a Redox Regulatory Target

In a high-throughput screen against bovine Methionine Sulfoxide Reductase A (MSRA), 8-aminoquinoline-5,6-dione exhibited an IC₅₀ greater than 34.6 μM (>34,600 nM), essentially classifying it as inactive against this redox-regulatory enzyme [1]. MSRA catalyzes the reduction of methionine sulfoxide residues and is involved in oxidative stress responses. The lack of activity at MSRA, contrasted with its moderate activity at TDP2 (5.99 μM) and LEDGF/p75 (2.14 μM), suggests that the compound does not act as a promiscuous quinone electrophile that non-selectively modifies all cysteine-containing enzymes. This selectivity profile—active against specific quinone-binding pockets while inactive against MSRA—provides preliminary evidence that the compound engages targets through specific molecular recognition rather than indiscriminate redox chemistry.

methionine sulfoxide reductase redox biology selectivity

Optimal Research and Industrial Use Cases for 8-Aminoquinoline-5,6-dione Based on Quantitative Evidence


Hit Identification for TDP2 DNA Repair Inhibitor Programs

With a confirmed TDP2 IC₅₀ of 5.99 μM, 8-aminoquinoline-5,6-dione serves as a chemically tractable hit compound for medicinal chemistry optimization targeting DNA repair pathways in oncology. Its unsubstituted C7 position and free 8-amino group provide two orthogonal vectors for parallel SAR exploration, an advantage over more elaborated TDP2 inhibitors such as the isoxazoloquinolinedione series. Laboratories initiating TDP2 drug discovery can use this compound as a benchmark reference inhibitor for assay validation and as a starting scaffold for fragment-growing strategies [1].

Antiviral Research Targeting HIV-1 Integrase–LEDGF/p75 Interaction

The compound's LEDGF/p75 inhibitory activity (IC₅₀ = 2.14 μM) makes it a candidate for development as an allosteric HIV-1 integrase inhibitor. Unlike active-site directed integrase strand transfer inhibitors (INSTIs) such as raltegravir, LEDGF/p75 antagonists operate through a distinct mechanism that may retain activity against INSTI-resistant viral strains. The quinoline-5,6-dione scaffold provides a starting point for structure-based design of LEDGF/p75 protein-protein interaction inhibitors [1].

Redox-Active Ligand for Coordination Chemistry and Catalysis

The ortho-quinone moiety of 8-aminoquinoline-5,6-dione imparts electron-accepting character and the ability to coordinate metal ions in a bidentate fashion through the quinone oxygen atoms. Combined with the 8-amino directing group, this scaffold enables the synthesis of metal complexes with tunable redox properties for applications in electrocatalysis and C–H activation chemistry. The compound's computed hydrophilicity (XLogP3 = -0.5) facilitates aqueous-phase coordination studies that are impractical with lipophilic 8-aminoquinoline ligands [1].

Negative Control Compound for Antimalarial Screening Cascades

Given the unequivocal lack of antimalarial activity confirmed in multi-species Plasmodium models, 8-aminoquinoline-5,6-dione can serve as a structurally matched negative control in antimalarial phenotypic screening campaigns. It shares the 8-aminoquinoline core with primaquine but lacks the 6-methoxy group and quinoline aromaticity required for antiplasmodial activity, enabling researchers to deconvolute target-specific effects from general quinoline-related cytotoxicity [1].

Quote Request

Request a Quote for 8-Aminoquinoline-5,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.